![molecular formula C28H39O4P B12881132 Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand used in various chemical reactions, particularly in catalysis. This compound is known for its unique structure, which includes a biphenyl core substituted with methoxy groups and a phosphine moiety attached to cyclohexyl groups. The presence of these functional groups imparts specific chemical properties that make it valuable in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Phosphine Moiety: The phosphine moiety is introduced through a reaction between a phosphine precursor and the biphenyl core, often using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Coordination: The phosphine ligand can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are used in coordination reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Biphenyls: Formed through nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
科学研究应用
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalysis. The phosphine moiety coordinates with transition metals, facilitating various catalytic cycles. The biphenyl core and methoxy groups influence the electronic and steric properties of the ligand, enhancing its effectiveness in specific reactions. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used.
相似化合物的比较
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,6-diisopropoxy-3-biphenylyl)phosphine
- 2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl
Uniqueness
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to the presence of methoxy groups on the biphenyl core, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
属性
分子式 |
C28H39O4P |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-(3,5-dimethoxyphenyl)-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C28H39O4P/c1-29-21-17-20(18-22(19-21)30-2)27-25(31-3)15-16-26(32-4)28(27)33(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h15-19,23-24H,5-14H2,1-4H3 |
InChI 键 |
CBVCREZPTVFDOI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)OC)P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


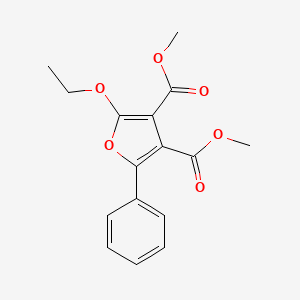
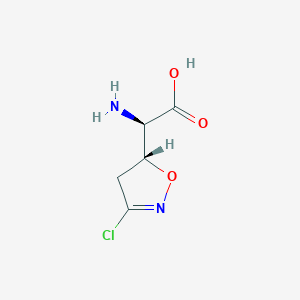
![[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12881064.png)
![(S)-6-Fluoro-2-(1-methylpyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B12881069.png)

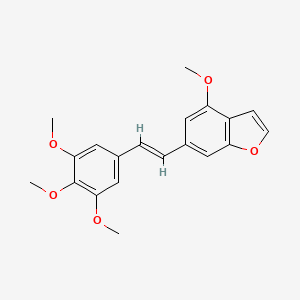
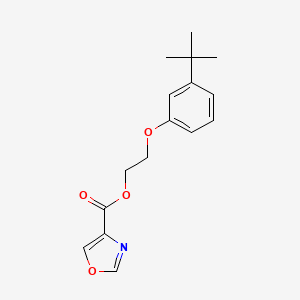
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
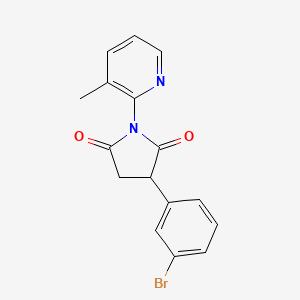
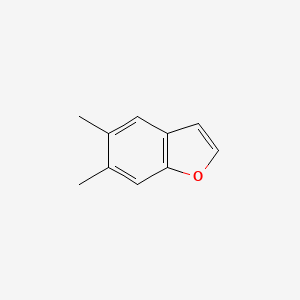
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
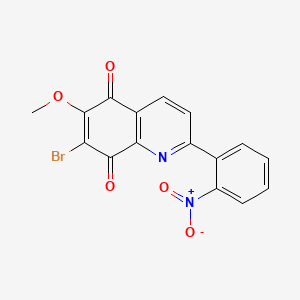
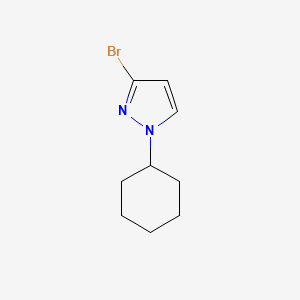
![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
